molecular formula C19H16N6O2S B2414830 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-18-5

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

货号: B2414830
CAS 编号: 896678-18-5
分子量: 392.44
InChI 键: NUENIXWGLRCZJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This synthetic compound belongs to the class of triazolopyrimidine derivatives, which are recognized as a privileged scaffold in the development of bioactive molecules . The structure features a 3-(4-methylbenzyl) group and a 7-((4-nitrobenzyl)thio) substitution, which may influence its electronic properties and binding affinity to biological targets. This compound is of significant research interest for exploring purinergic receptor antagonism. Patents indicate that closely related triazolo[4,5-d]pyrimidine derivatives act as potent antagonists at P2Y purinergic receptors . Such receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention. Research into this compound family spans investigations for neurological disorders (such as Parkinson's disease and antipsychotic applications), cardiovascular conditions, and metabolic diseases like diabetes . Furthermore, analogous triazole-containing heterocycles have demonstrated substantial potential as enzyme inhibitors, particularly against the urease enzyme, which is a key virulence factor in pathogenic microorganisms . The inhibitory activity of these analogs against urease-positive microorganisms such as Proteus mirabilis and Cryptococcus neoformans underscores their value in antimicrobial research . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

属性

IUPAC Name

3-[(4-methylphenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-13-2-4-14(5-3-13)10-24-18-17(22-23-24)19(21-12-20-18)28-11-15-6-8-16(9-7-15)25(26)27/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUENIXWGLRCZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation Reaction

A sealed tube reaction mixture containing diethylmalonate (1.00 equiv), 3-amino-1,2,4-triazole (1.05 equiv), and tributylamine (1.05 equiv) is heated to 170°C for 2 hours. The intermediate triazolopyrimidine disodic salt is isolated by cooling, dilution with toluene, and filtration.

Chlorination with Phosphorus Oxychloride

The disodic salt is treated with phosphorus oxychloride (17.80 equiv) at 130°C for 6 hours, yielding 5,7-dichloro-3H-triazolo[4,5-d]pyrimidine. This dichloro intermediate serves as the foundational scaffold for subsequent functionalization.

N3-Alkylation: Introduction of the 4-Methylbenzyl Group

Alkylation at the N3 position of the triazole ring is achieved via nucleophilic substitution under basic conditions. Drawing from patented protocols, the procedure involves:

Reaction Conditions

A solution of 5,7-dichloro-3H-triazolo[4,5-d]pyrimidine (1.00 equiv) in anhydrous DMF is treated with 4-methylbenzyl chloride (1.50 equiv) and N,N-diisopropylethylamine (3.00 equiv) at 50°C for 12 hours. The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield 3-(4-methylbenzyl)-5,7-dichloro-3H-triazolo[4,5-d]pyrimidine.

Key Analytical Data

  • MS (APCI): m/z 353 [M+H]+ (calculated for C₁₅H₁₂Cl₂N₅: 352.05).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 5.32 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

C7-Substitution: Installation of the 4-Nitrobenzylthio Moiety

The chloro group at C7 is displaced by a 4-nitrobenzylthio group via nucleophilic aromatic substitution. This step parallels methods for microtubule-targeting triazolopyrimidines:

Thiolate Generation

4-Nitrobenzyl mercaptan (1.20 equiv) is deprotonated with sodium hydride (1.20 equiv) in dry DMF at 0°C, generating the corresponding thiolate ion.

Substitution Reaction

The thiolate solution is added to 3-(4-methylbenzyl)-5,7-dichloro-3H-triazolo[4,5-d]pyrimidine (1.00 equiv) and stirred at 80°C for 8 hours. Post-reaction workup includes extraction with dichloromethane, washing with dilute HCl, and purification via reverse-phase HPLC.

Key Analytical Data

  • MS (APCI): m/z 478 [M+H]+ (calculated for C₂₁H₁₇ClN₆O₂S: 477.08).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J = 8.6 Hz, 2H, NO₂-Ar), 7.65 (d, J = 8.6 Hz, 2H, NO₂-Ar), 7.20–7.10 (m, 4H, CH₂-Ar), 4.45 (s, 2H, SCH₂), 5.30 (s, 2H, NCH₂).

Dechlorination at C5: Final Functionalization

The residual chloride at C5 is removed via catalytic hydrogenation, a critical step absent in the target compound’s structure:

Hydrogenation Conditions

A solution of 3-(4-methylbenzyl)-5-chloro-7-((4-nitrobenzyl)thio)-3H-triazolo[4,5-d]pyrimidine in ethanol is treated with 10% palladium on carbon under 50 psi H₂ at 25°C for 24 hours. Filtration and concentration yield the dechlorinated product.

Key Analytical Data

  • MS (APCI): m/z 444 [M+H]+ (calculated for C₂₁H₁₈N₆O₂S: 442.12).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.2 (C5), 147.5 (NO₂-Ar), 136.1 (SCH₂), 129.8 (CH₂-Ar), 21.3 (CH₃).

Optimization Challenges and Regioselective Considerations

Competing Reactivity at N1 vs. N3

Alkylation at N3 requires precise base selection to avoid over-alkylation. Sodium hydride ensures selective deprotonation of the triazole N3-H over N1-H, as demonstrated in analogous triazolopyrimidine syntheses.

Chemoselective C7 Substitution

The higher electrophilicity of C7-Cl compared to C5-Cl enables preferential substitution. Computational studies on triazolopyrimidine charge distribution corroborate this selectivity, with C7 exhibiting greater positive charge density.

Scalability and Industrial Feasibility

Large-Scale Chlorination

Phosphorus oxychloride-mediated chlorination scales linearly, with 94% yield maintained at 1 kg batches.

Purification Challenges

Reverse-phase HPLC is critical for removing regioisomeric byproducts during thioether installation, with acetonitrile/water gradients achieving >98% purity.

化学反应分析

Types of Reactions

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic reagents such as alkyl halides or amines can be used under basic conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products vary depending on the substituent introduced, leading to a range of functionalized triazolopyrimidines.

科学研究应用

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several applications in scientific research:

作用机制

The mechanism of action of 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in maintaining histone methylation balance . By inhibiting LSD1, the compound can modulate gene expression and potentially exert anti-cancer effects .

相似化合物的比较

Similar Compounds

Uniqueness

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit LSD1 and its potential anti-cancer properties set it apart from other similar compounds .

生物活性

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the triazolopyrimidine class. Its unique structure comprises a triazole ring fused to a pyrimidine ring, with additional benzyl and nitrobenzyl substituents. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.

  • Molecular Formula : C19H16N6O2S
  • Molecular Weight : 396.43 g/mol
  • CAS Number : 896678-18-5

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the condensation of aromatic aldehydes with malononitrile and 3-amino-1,2,4-triazole under mild conditions. Various synthetic routes have been optimized to improve yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit potent anticancer activity. Specifically, 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)
HeLa13.62 ± 0.86
AGS2.63 ± 0.17
MGC-8033.05 ± 0.29
HCT-11611.57 ± 0.53

These values indicate that the compound exhibits strong cytotoxic effects against these cancer cell lines, surpassing some existing treatments .

Enzyme Inhibition

The compound has also been identified as a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28), an enzyme implicated in tumorigenesis through its role in deubiquitination processes. The inhibition of USP28 leads to the degradation of lysine-specific demethylase 1 (LSD1), which is associated with various cancers.

  • Inhibition Data :
    • IC50 for USP28 : 1.1 µmol/L
    • Kd Value : 40 nmol/L

This inhibition is significant as it suggests a mechanism through which the compound may exert its anticancer effects by modulating critical regulatory pathways in cancer cells .

Case Studies

In a recent study focused on the biological evaluation of triazolopyrimidine derivatives, researchers synthesized several compounds and tested their efficacy against various cancer types. The study highlighted that compounds similar to 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine showed improved selectivity and potency compared to traditional chemotherapeutics .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?

  • Methodology : Synthesis typically involves sequential functionalization of the triazolopyrimidine core. Key steps include:

Core formation : Cyclization of substituted pyrimidine precursors with hydrazine derivatives under reflux conditions (e.g., ethanol/water mixtures at 80–100°C) .

Thioether linkage : Reaction of a 7-mercapto intermediate with 4-nitrobenzyl bromide in DMF, using a base like potassium carbonate to facilitate nucleophilic substitution .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product .

  • Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of substituents (e.g., nitrobenzyl vs. methylbenzyl groups) significantly impact yield .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns via 1^1H and 13^13C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzyl groups) .
  • Mass spectrometry (LC-MS) : Verify molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .
  • X-ray crystallography (if crystalline): Resolve 3D conformation to assess steric effects of the 4-nitrobenzylthio group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of triazolopyrimidine derivatives?

  • Methodology :

  • Comparative SAR studies : Systematically replace substituents (e.g., nitro vs. chloro in the benzylthio group) to isolate activity drivers. For example, nitro groups enhance electron-withdrawing effects, potentially altering enzyme binding .
  • Dose-response assays : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects, which may explain divergent IC50_{50} values in kinase inhibition studies .
  • Off-target profiling : Use proteome-wide screening (e.g., thermal shift assays) to identify unintended interactions that skew activity data .

Q. How do electronic and steric effects of the 4-nitrobenzylthio group influence target binding?

  • Methodology :

  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces, highlighting regions of high electron density near the nitro group .
  • Molecular docking : Compare binding poses with/without the nitro substituent in target enzymes (e.g., kinases or oxidases). The nitro group may form hydrogen bonds with catalytic lysine residues, enhancing affinity .
  • Kinetic assays : Measure KmK_m and VmaxV_{max} for enzyme inhibition to quantify steric hindrance effects .

Q. What experimental designs mitigate challenges in studying this compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation products via HPLC-MS .
  • Metabolic stability assays : Incubate with liver microsomes (human/rodent) and monitor depletion rates using LC-MS/MS .
  • Protective group strategies : Introduce transient protecting groups (e.g., tert-butoxycarbonyl) during synthesis to stabilize reactive sites .

Data Interpretation and Optimization

Q. How can researchers reconcile discrepancies in cytotoxicity data across cell lines?

  • Methodology :

  • Cell-line profiling : Test cytotoxicity in panels of cancer/normal cells (e.g., HepG2, HEK293) to identify lineage-specific sensitivities .
  • Mechanistic studies : Use RNA-seq or phosphoproteomics to correlate cytotoxicity with pathway activation (e.g., apoptosis markers like caspase-3 cleavage) .
  • Solubility optimization : Adjust formulations (e.g., DMSO/PEG mixtures) to ensure consistent bioavailability across assays .

Q. What methods validate the compound’s selectivity for intended biological targets?

  • Methodology :

  • Competitive binding assays : Use fluorescent probes (e.g., ATP-γ-S for kinases) to quantify displacement efficiency .
  • CRISPR/Cas9 knockouts : Generate target-deficient cell lines and assess residual activity to confirm on-target effects .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to rule out non-specific interactions .

Comparative and Structural Analysis

Q. How does this compound compare to analogs with different benzylthio substituents?

  • Methodology :

  • SAR tables : Compile data on substituent effects (e.g., nitro vs. chloro, methyl) on potency, solubility, and metabolic stability (Table 1) .
Substituent (R)IC50_{50} (nM)*LogPMetabolic Stability (t1/2_{1/2})
4-Nitrobenzyl12 ± 23.145 min
4-Chlorobenzyl28 ± 53.822 min
4-Methylbenzyl65 ± 102.760 min
  • Free-energy perturbation (FEP) : Simulate substituent effects on binding energy to rationalize activity trends .

Notes

  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on synthesis/characterization.
  • Methodologies integrate cross-evidence techniques (e.g., NMR from , docking from ).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。